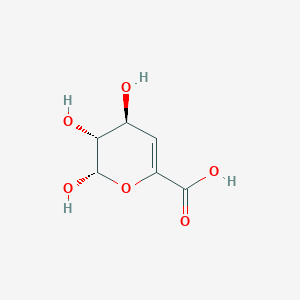
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid is a hexuronic acid that is 3,4-dihydro-2H-pyran-6-carboxylic acid substituted by a hydroxy group at each of the positions 2, 3, and 4 (the 2S,3R,4S-diastereoisomer). It is a conjugate acid of a 4-deoxy-beta-L-threo-hex-4-enopyranuronate.
Applications De Recherche Scientifique
1. Analytical Method Development
Gellerstedt and Li (1996) developed an analytical method for quantifying hexeneuronic acid (a form of 4-deoxy-beta-L-threo-hex-4-enopyranuronic acid) in kraft pulps. This method involves hydrolysis with mercuric acetate and oxidation to form beta-formyl pyruvic acid, which is then analyzed using reverse-phase HPLC (Gellerstedt & Li, 1996).
2. Synthesis and Characterization
Adorjan, Jääskeläinen, and Vuorinen (2006) reported a synthetic scheme for preparing methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid. The synthesis includes steps like TEMPO oxidation and acetylation, with characterization performed using techniques like NMR and FTIR (Adorjan, Jääskeläinen, & Vuorinen, 2006).
3. Hydrogenation Studies
Selkälä, Alakurtti, and Koskinen (2001) conducted hydrogenation studies on a sodium salt of 4-deoxy-beta-L-threo-hex-4-enopyranosyluronic acid. They tested various catalysts and found that palladium or platinum on charcoal were effective for this reaction (Selkälä, Alakurtti, & Koskinen, 2001).
4. Structural Studies
Hirano (1970) analyzed the conformation of 4-deoxy-α-L-threo-4-enohexopyranosyluronic acid using NMR spectroscopy, providing insights into the molecular structure of this compound (Hirano, 1970).
5. Identification in Kraft Pulp
Teleman et al. (1995) identified 4-deoxy-beta-L-threo-hex-4-enopyranosyluronic acid in kraft pulp and pulping liquor using NMR spectroscopy. Their research highlighted the presence of this compound as an acidic sidegroup in xylans of kraft pulp (Teleman et al., 1995).
6. Pharmaceutical Applications
Wang et al. (2015) explored new potential pharmaceutical applications for 4-deoxy-α-L-threo-hex-4-enopyranuronate. They investigated its neuroprotective properties in rat hippocampal-derived primary cell cultures, highlighting a novel use for this compound (Wang et al., 2015).
Propriétés
Nom du produit |
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
(2S,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6-/m0/s1 |
Clé InChI |
IAKKJSVSFCTLRY-DJSBZWDSSA-N |
SMILES isomérique |
C1=C(O[C@@H]([C@@H]([C@H]1O)O)O)C(=O)O |
SMILES canonique |
C1=C(OC(C(C1O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)
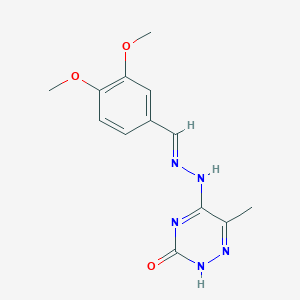
![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)
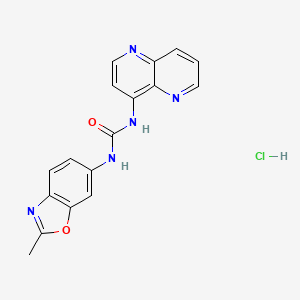

![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)
![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)
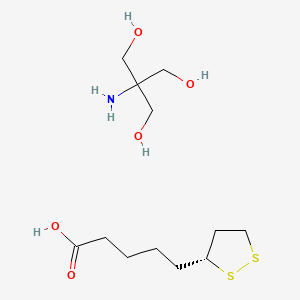
![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)
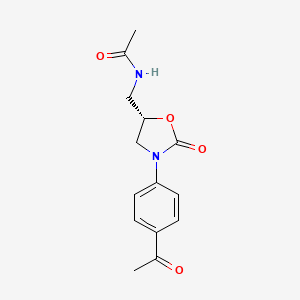
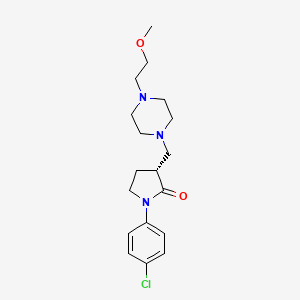
![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)
